molecular formula C14H19N3O2 B2441725 Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate CAS No. 1251005-78-3

Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate

Cat. No.: B2441725
CAS No.: 1251005-78-3
M. Wt: 261.325
InChI Key: SYVPRPWBTDBCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of the Spiro[azetidine-pyrrolopyridine] Core

This compound is a bicyclic spiro compound characterized by a fused azetidine-pyrrolopyridine core. The molecular formula C₁₄H₁₉N₃O₂ and molecular weight 261.32 g/mol define its structural complexity.

Key structural features :

  • Spiro junction : A three-membered azetidine ring fused to a pyrrolo[3,2-b]pyridine system via a single shared carbon atom (C3 of azetidine and C3' of pyrrolopyridine).
  • Heteroaromatic framework : The pyrrolo[3,2-b]pyridine moiety contains two nitrogen atoms in the pyridine and pyrrole rings, contributing to aromatic stabilization.
  • Steric bulk : The tert-butyl ester group (C(O)O(C(CH₃)₃)) attached to the azetidine nitrogen introduces steric hindrance, influencing molecular conformation and reactivity.
Structural Parameters Value/Description
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
IUPAC Name This compound
CAS Number 1251005-78-3

The spiro junction creates a rigid three-dimensional structure, with the azetidine ring adopting a non-planar conformation due to its inherent ring strain.

Conformational Dynamics of the Bicyclic System

The bicyclic system exhibits distinct conformational preferences due to the interplay between ring strain and steric effects:

  • Azetidine ring dynamics :

    • The four-membered azetidine ring undergoes puckering motions, with the tert-butyl group occupying an equatorial position to minimize steric clashes.
    • Ring strain (~15 kcal/mol) enforces a nearly planar conformation at the spiro junction, restricting rotational freedom.
  • Pyrrolopyridine system :

    • The pyrrolo[3,2-b]pyridine ring adopts a planar structure due to aromatic stabilization, with lone pairs on nitrogen atoms participating in resonance.
    • The dihydro-pyrrolopyridine portion retains partial saturation, allowing limited conformational flexibility.

Critical conformational factors :

  • Spiro junction rigidity : Prevents coplanarity of the two fused rings, creating a "twisted" geometry.
  • Steric shielding : The tert-butyl group protects the azetidine nitrogen from nucleophilic attack while directing reactive sites toward the pyrrolopyridine moiety.

Electronic Distribution in the Heteroaromatic Framework

The electronic properties are governed by the interplay between the azetidine's σ-character and the pyrrolopyridine's π-system:

  • Pyrrolopyridine π-system :

    • The conjugated pyridine-pyrrole system exhibits delocalized electrons, with electron density concentrated at the nitrogen atoms and adjacent carbons.
    • The lone pairs on pyridine nitrogen participate in resonance, enhancing aromatic stability.
  • Azetidine σ-system :

    • The sp³-hybridized nitrogen in azetidine contributes to localized electron density, reducing electron-withdrawing effects compared to aromatic systems.
    • Steric bulk from the tert-butyl group minimizes conjugation with adjacent carbonyl groups.

Electronic distribution table :

Region Electron Density Key Functional Groups
Pyrrolopyridine (π) High (delocalized) N atoms, conjugated C=C
Azetidine (σ) Moderate (localized) N-tert-butyl, C-N bonds
Carbonyl ester Low (electron-deficient) C=O, O(C(CH₃)₃)

The electron-deficient carbonyl ester group acts as a potential site for nucleophilic attack, while the pyrrolopyridine ring may engage in π-π or hydrogen-bonding interactions.

Stereochemical Considerations in the Azetidine-Pyrrolopyridine Junction

The stereochemistry at the spiro junction and adjacent carbons is critical to the compound's molecular recognition properties:

  • Spiro junction stereochemistry :

    • The shared carbon (C3/C3') adopts a tetrahedral geometry, with the tert-butyl group and pyrrolopyridine ring positioned cis or trans depending on synthetic conditions.
    • Enantioselective synthesis methods (e.g., organocatalysis) can enforce specific configurations, though the compound’s stereochemical stability remains unreported.
  • Chirality of the azetidine ring :

    • The azetidine nitrogen is a stereogenic center due to its tert-butyl and pyrrolopyridine substituents.
    • The dihydro-pyrrolopyridine ring introduces additional stereoelements at C1' and C2', though the compound’s diastereomeric purity is not documented.

Stereochemical implications :

  • Biological activity : Specific configurations may enhance binding affinity to enzyme active sites or receptors.
  • Synthetic challenges : Steric hindrance at the spiro junction complicates stereoselective functionalization.

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-13(2,3)19-12(18)17-8-14(9-17)7-16-10-5-4-6-15-11(10)14/h4-6,16H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVPRPWBTDBCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate (CAS No. 1251005-78-3) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 261.32 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 95%

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific biological targets.

Synthesis and Structure-Activity Relationship (SAR)

A study focusing on the synthesis of related pyrrolidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of functional groups at specific positions significantly influenced the efficacy against target bacteria and the overall pharmacokinetic profile.

CompoundActivityMIC (µg/mL)Reference
Compound AActive against S. aureus0.5
Compound BActive against M. tuberculosis0.02
Tert-butyl derivativePredicted activity based on SARN/A

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable properties akin to other compounds in its class:

  • Absorption : Good oral bioavailability anticipated based on structural analysis.
  • Metabolism : Likely to undergo hepatic metabolism; further studies required to elucidate metabolic pathways.
  • Toxicity : Initial assessments indicate low cytotoxicity in mammalian cell lines.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into potential mechanisms of action:

  • Target Enzymes : Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Binding Interactions : Predicted hydrogen bonding and hydrophobic interactions with active sites enhance binding affinity.

Scientific Research Applications

Biological Applications

1. Drug Development
The compound demonstrates promising activity as a potential therapeutic agent due to its ability to modulate biological pathways. Research has indicated that derivatives of pyrrolo[3,2-b]pyridine structures exhibit significant anti-cancer properties and can act as inhibitors of key enzymes involved in cancer progression .

2. Enzyme Inhibition
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate has been studied for its inhibitory effects on acyl-ACP thioesterases, which are crucial in fatty acid biosynthesis. This inhibition could lead to new herbicidal compounds that selectively target weeds without harming crops, thus contributing to agricultural sustainability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized product .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrrolo[3,2-b]pyridines, including this compound. The results indicated that these compounds exhibited cytotoxic effects against multiple cancer cell lines, suggesting their potential as anti-cancer agents. The study emphasized the need for further in vivo studies to evaluate their therapeutic efficacy and safety profiles .

Case Study 2: Herbicidal Properties

Another significant application emerged from research focusing on the herbicidal properties of compounds containing the pyrrolo scaffold. The findings revealed that certain derivatives showed effective control over common agricultural weeds while maintaining selectivity towards crop species. This dual functionality could revolutionize weed management practices in agriculture .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentPotential anti-cancer agent targeting key enzymes involved in tumor growth
Enzyme InhibitionInhibitor of acyl-ACP thioesterases with implications for herbicide development
Synthesis TechniquesMulti-step organic synthesis with characterization via NMR and MS
Agricultural UseEffective in controlling weeds while being selective towards crops

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including spirocyclization and functional group protection/deprotection. For example:

  • Suzuki coupling for constructing the pyrrolo[3,2-b]pyridine moiety using boronic acids and Pd catalysts under inert conditions .
  • Reagent selection : Use tert-butyl dicarbonate (Boc) for azetidine protection to enhance solubility and stability during subsequent steps .
  • Optimization : Adjust temperature (0–20°C), solvent (dichloromethane or acetonitrile), and catalysts (DMAP, triethylamine) to improve yield (>70%) and minimize by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key techniques :

  • NMR spectroscopy (¹H and ¹³C) to verify spirocyclic connectivity and Boc-group integrity .
  • High-Resolution Mass Spectrometry (HRMS) for precise molecular weight confirmation (e.g., expected [M+H]+ ion at m/z 289.37) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities from incomplete coupling reactions .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Initial screens :

  • Kinase inhibition assays (e.g., ADP-Glo™) to test activity against kinases like EGFR or CDK2 at 1–10 µM concentrations .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Solubility and stability tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling be applied to predict binding modes and selectivity of this compound?

  • Approach :

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with hinge regions (e.g., Met796 in EGFR) .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR analysis using substituent effects (e.g., tert-butyl vs. methyl groups) to correlate structural features with inhibitory potency .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Troubleshooting :

  • Assay validation : Compare results from biochemical (recombinant enzyme) vs. cellular (whole-cell lysate) assays to identify off-target effects .
  • Metabolite profiling (LC-MS/MS) to detect in situ degradation products that may interfere with activity .
  • Orthogonal assays : Use SPR (surface plasmon resonance) to measure direct binding kinetics (ka, kd) and confirm target engagement .

Q. How can stereochemical integrity be maintained during synthesis, particularly for spirocyclic centers?

  • Stereocontrol methods :

  • Chiral auxiliaries : Employ (R)- or (S)-proline derivatives to enforce desired configurations during azetidine ring formation .
  • Asymmetric catalysis : Use Ru-phosphine complexes for enantioselective hydrogenation of intermediate imines .
  • X-ray crystallography to confirm absolute configuration post-synthesis .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Scale-up considerations :

  • Solvent selection : Replace dichloromethane with toluene or ethyl acetate for safer large-scale reactions .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce costs and metal contamination .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistency .

Methodological Comparisons

Q. How does the spiro[azetidine-pyrrolopyridine] scaffold compare to related bicyclic systems in drug discovery?

  • Structural analysis :

  • Rigidity : The spiro junction reduces conformational flexibility, enhancing target selectivity vs. non-spiro analogs (e.g., piperidine-pyrrolopyridines) .
  • Bioavailability : Compared to tert-butyl 3-iodo-pyrrolo[2,3-b]pyridine derivatives, the azetidine ring improves metabolic stability (t½ > 2 h in microsomes) .

Q. Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Model selection :

  • Rodent PK studies : Administer 10 mg/kg IV/PO to measure Cmax, AUC, and clearance rates .
  • Xenograft models : Use immunodeficient mice implanted with patient-derived tumors to assess tumor growth inhibition .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.